シクロムサレノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclomusalenone (CMS) is a naturally occurring diterpene that is found in a variety of plants and has been the subject of much scientific research due to its wide range of potential applications. CMS is a cyclic monoterpene that contains a bicyclic system of two fused cyclohexane rings. It has been identified as a possible anti-inflammatory, anti-tumor, and anti-oxidant agent. In

科学的研究の応用

起源と抽出

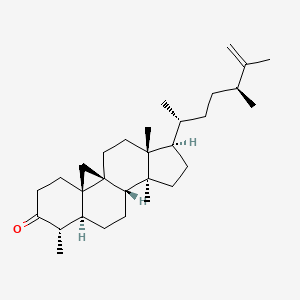

シクロムサレノンは、シクロアルタンノルトリテルペノイド {svg_1}です。これは、Musa sapientum、M. balbisiana、およびM. errans {svg_2}などの植物のバナナの皮から抽出されます。

低血糖効果

シクロムサレノンは、ラットの糖尿病モデルで低血糖効果を示します {svg_3}。 2.62 mg/kgの用量で、血糖値を45%低下させます {svg_4}。

オゾン分解

シクロムサレノンはオゾン分解を受け、C25 (27)二重結合に影響を与え、(24 S )-24-メチル-29-ノル-シクロアート3,25-ジオンを形成します {svg_5}。 このプロセスは、シクロムサレノンの特性を研究するために使用されます {svg_6}。

誘導体合成

シクロムサレノンのエステル化誘導体が調製されています {svg_7}。 これらの誘導体は、さらなる研究や応用に使用されます {svg_8}。

α-グルコシダーゼ阻害

シクロムサレノンに基づいて、一連の29-ノルシクロアルタントリテルペノイドの酸素および窒素誘導体が合成されています {svg_9}。 これらの化合物は、α-グルコシダーゼに対する阻害活性について評価されています {svg_10}。 試験した化合物の中で、2,3-イソキサゾロシクロムサレノンは強力なα-グルコシダーゼ阻害剤として発見されています {svg_11}。

糖尿病治療

シクロムサレノンとその誘導体は、糖尿病の治療に潜在的な用途があります {svg_12}。 それらは、多くの経口糖尿病薬よりも効果的で安全であることがわかっています {svg_13}。

将来の方向性

作用機序

Target of Action

Cyclomusalenone, a natural product isolated from the banana plant species Musa sapientum , primarily targets the enzyme α-glucosidase . This enzyme is located in the epithelium of the small intestine and is responsible for the hydrolysis of glucose from disaccharides and oligosaccharides .

Mode of Action

Cyclomusalenone acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose. This inhibition delays carbohydrate digestion, prolongs the overall carbohydrate digestion time, and thus reduces the rate of glucose absorption .

Biochemical Pathways

The primary biochemical pathway affected by cyclomusalenone is the carbohydrate digestion pathway . By inhibiting α-glucosidase, cyclomusalenone disrupts the normal digestion of carbohydrates, leading to a decrease in the postprandial (after meal) rise in blood glucose levels .

Pharmacokinetics

Its hypoglycemic effect in rat diabetes models suggests that it is bioavailable and can exert its effects when administered orally .

Result of Action

The primary result of cyclomusalenone’s action is a reduction in blood glucose levels . In rat diabetes models, it has been found to exhibit a hypoglycemic effect, reducing the glucose level by 45% at a dose of 2.62 mg/kg .

生化学分析

Biochemical Properties

Cyclomusalenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the enzyme alpha-glucosidase, which is crucial in the hydrolysis of carbohydrates into glucose . This inhibition can delay carbohydrate digestion and reduce postprandial blood glucose levels, making cyclomusalenone a potential therapeutic agent for managing diabetes. Additionally, cyclomusalenone interacts with various biomolecules, forming derivatives that exhibit different biochemical properties .

Cellular Effects

Cyclomusalenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines . Cyclomusalenone also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, its hypoglycemic effect is attributed to its ability to enhance insulin sensitivity and glucose uptake in cells .

Molecular Mechanism

The molecular mechanism of cyclomusalenone involves its binding interactions with specific biomolecules. Cyclomusalenone inhibits alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of carbohydrates . This inhibition leads to a decrease in glucose absorption and a subsequent reduction in blood glucose levels. Additionally, cyclomusalenone’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclomusalenone have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that cyclomusalenone maintains its hypoglycemic and anti-inflammatory properties over extended periods . The stability and efficacy of cyclomusalenone can be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of cyclomusalenone vary with different dosages in animal models. At lower doses, cyclomusalenone has been shown to effectively reduce blood glucose levels without causing significant adverse effects . At higher doses, cyclomusalenone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cyclomusalenone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological effects of cyclomusalenone. Additionally, cyclomusalenone can affect metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Cyclomusalenone is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, cyclomusalenone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of cyclomusalenone within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of cyclomusalenone plays a crucial role in its activity and function. Cyclomusalenone can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, cyclomusalenone can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of cyclomusalenone can influence its efficacy and specificity in modulating cellular processes.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cyclomusalenone involves the cyclization of a precursor compound, which is obtained through a series of reactions.", "Starting Materials": [ "2-hydroxy-3-methylbut-2-enal", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Magnesium sulfate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Benzene", "Acetone", "Sodium borohydride", "Acetic acid", "Sodium sulfate", "Methanol", "Chloroform", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium sulfate", "Methanol", "Benzene", "Sodium hydrox | |

CAS番号 |

30452-60-9 |

分子式 |

C30H48O |

分子量 |

424.7 g/mol |

IUPAC名 |

15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3 |

InChIキー |

RCXORQWZHHYMBR-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |

正規SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |

外観 |

Powder |

製品の起源 |

United States |

Q & A

Q1: What is Cyclomusalenone and where is it found?

A1: Cyclomusalenone is a naturally occurring triterpenoid compound. It is primarily found in the fruit peel of the Musa sapientum L. plant, commonly known as the banana. []

Q2: What are the potential applications of Cyclomusalenone and other compounds isolated from banana rhizome?

A2: Research suggests that Cyclomusalenone, alongside other compounds like 4-epicyclomusalenone and chlorogenic acid, found in banana rhizome exhibit promising antioxidant properties. [] These compounds have demonstrated efficacy in various in vitro antioxidant assays, indicating their potential use in the food, nutraceutical, and pharmaceutical industries. [] Further research is needed to explore their specific applications and potential benefits.

Q3: Is there any research on Cyclomusalenone's activity against specific diseases?

A3: While the provided research focuses on the isolation, identification, and antioxidant properties of Cyclomusalenone, there is no mention of its activity against specific diseases. Further research is needed to investigate potential therapeutic applications.

Q4: What is the structural difference between Cyclomusalenone and 4-epicyclomusalenone?

A4: Both compounds are 3-oxo-28-norcycloartane-type triterpenes. The "epi" in 4-epicyclomusalenone signifies a difference in the stereochemistry at the 4th carbon atom compared to Cyclomusalenone. This difference, while seemingly small, can significantly impact their biological activity and interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。